

An In-Depth Technical Guide to 17-Hydroxyventuricidin A

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Compound of Interest

Compound Name: 17-Hydroxyventuricidin A

Cat. No.: B15566195

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CAS Number: 113204-43-6

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species. It exhibits a significant spectrum of antifungal and antibacterial activity. As a derivative of the venturicidin class of natural products, its primary mechanism of action is the inhibition of mitochondrial F-type ATP synthase, a critical enzyme for cellular energy production. This technical guide provides a comprehensive overview of **17-Hydroxyventuricidin A**, including its chemical properties, biological activity with quantitative data, and detailed experimental protocols for its isolation and antimicrobial evaluation. Furthermore, this document illustrates its proposed mechanism of action and experimental workflows through detailed diagrams. Information regarding the total synthesis and specific effects on intracellular signaling pathways is not extensively available in the current scientific literature.

Chemical and Physical Properties

17-Hydroxyventuricidin A is a complex macrolide with the molecular formula C41H67NO12 and a molecular weight of 765.97 g/mol . The following table summarizes its key chemical and physical properties.



Property	Value	Reference
CAS Number	113204-43-6	[1][2]
Molecular Formula	C41H67NO12	[1]
Molecular Weight	765.97 g/mol	[1]
Appearance	White solid	[2]
Purity	>95%	[3]
Solubility	Soluble in DMSO, ethanol, and methanol.	[2]
Storage	Store at -20°C for long-term stability.	[2]

Biological Activity

17-Hydroxyventuricidin A demonstrates potent antifungal and antibacterial activity, particularly against Gram-positive bacteria.[2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature.

Antifungal Activity

Fungal Strain	MIC (μg/mL)	Reference
Verticillium dahliae	1.56	[4]
Fusarium sp.	3.12	[4]
Candida tropicalis R2 CIP203	6.25	[4]

Antibacterial Activity

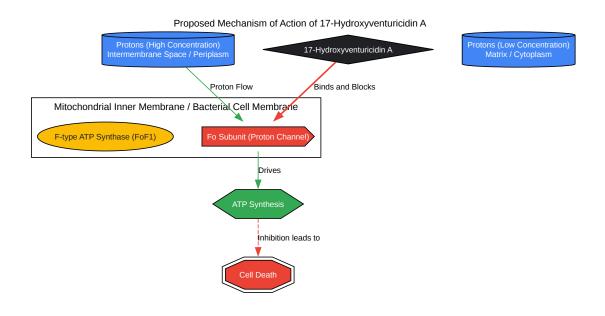


Bacterial Strain	MIC (μg/mL)	Reference
Bacillus subtilis ATCC 6633	3.12	[4]
Staphylococcus aureus ATCC 25923	6.25	[4]
Micrococcus luteus	12.5	[4]
Escherichia coli ATCC 25922	> 100	[4]
Pseudomonas aeruginosa ATCC 27853	> 100	[4]

Mechanism of Action: Inhibition of ATP Synthase

The primary molecular target of the venturicidin class of antibiotics is the F-type ATP synthase (also known as F1Fo-ATPase), a multi-subunit enzyme complex responsible for ATP synthesis in mitochondria and bacteria.[5] Venturicidins, including likely **17-Hydroxyventuricidin A**, bind to the Fo subunit of the ATP synthase. This binding event blocks the proton channel, thereby inhibiting the flow of protons across the membrane that drives ATP synthesis. The disruption of this crucial energy-generating process ultimately leads to cell death.





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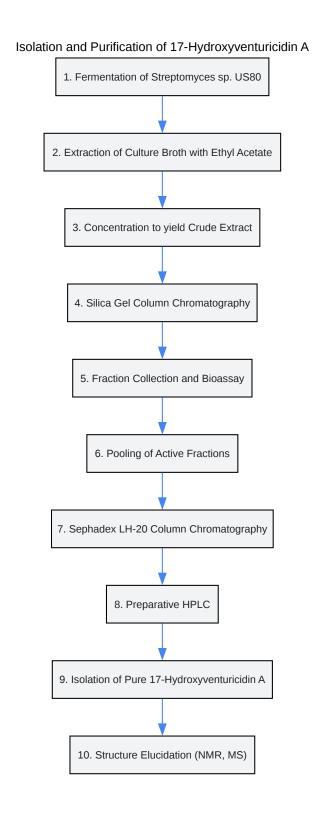
Caption: Inhibition of ATP synthase by 17-Hydroxyventuricidin A.

Experimental Protocols

The following protocols are based on the methods described by Fourati-Ben Fguira et al. (2005) for the isolation, purification, and antimicrobial activity assessment of **17- Hydroxyventuricidin A** from Streptomyces sp. strain US80.[4]

Isolation and Purification Workflow





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Caption: Workflow for the isolation of 17-Hydroxyventuricidin A.



4.1.1. Fermentation

- Streptomyces sp. strain US80 is cultured in a suitable production medium (e.g., yeast extract-malt extract broth).
- Incubate the culture for an appropriate period (e.g., 7-10 days) at a controlled temperature (e.g., 28°C) with shaking to ensure aeration.

4.1.2. Extraction

- Centrifuge the fermentation broth to separate the mycelium from the supernatant.
- Extract the supernatant with an equal volume of ethyl acetate three times.
- Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.

4.1.3. Chromatographic Purification

- Silica Gel Column Chromatography:
 - Apply the crude extract to a silica gel column.
 - Elute the column with a gradient of solvents (e.g., chloroform-methanol).
 - Collect fractions and test each for antimicrobial activity.
- Sephadex LH-20 Chromatography:
 - Pool the active fractions from the silica gel column and concentrate.
 - Apply the concentrated active fraction to a Sephadex LH-20 column.
 - Elute with a suitable solvent (e.g., methanol).
 - Collect fractions and identify the active ones through bioassay.
- Preparative High-Performance Liquid Chromatography (HPLC):



- Further purify the active fractions from the Sephadex column using preparative HPLC with a reverse-phase column (e.g., C18).
- Use a suitable mobile phase (e.g., a gradient of acetonitrile in water) to achieve final separation of the pure compound.

4.1.4. Structure Elucidation

 The structure of the purified 17-Hydroxyventuricidin A is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

4.2.1. Preparation of Inoculum

- Bacteria: Grow bacterial strains in Mueller-Hinton broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
- Fungi: Grow fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
 Prepare a spore or yeast suspension and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL.

4.2.2. Assay Procedure

- Perform serial two-fold dilutions of 17-Hydroxyventuricidin A in a 96-well microtiter plate using the appropriate broth medium.
- Add the prepared microbial inoculum to each well.
- Include a positive control (microorganism without the compound) and a negative control (broth only) in each plate.
- Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28-35°C for fungi) for 24-48 hours.



4.2.3. Determination of Minimum Inhibitory Concentration (MIC)

 The MIC is defined as the lowest concentration of 17-Hydroxyventuricidin A that completely inhibits the visible growth of the microorganism.

Signaling Pathways

Currently, there is a lack of specific studies in the published scientific literature detailing the effects of **17-Hydroxyventuricidin A** on specific intracellular signaling pathways. Future research may explore the downstream consequences of ATP synthase inhibition on cellular signaling cascades.

Conclusion

17-Hydroxyventuricidin A is a potent antimicrobial macrolide with a well-defined mechanism of action targeting ATP synthase. The data and protocols presented in this technical guide provide a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. Further investigation into its total synthesis, potential effects on signaling pathways, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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